molecular formula BaCuO2 B8208342 Barium copper oxide (1-1)

Barium copper oxide (1-1)

Cat. No.: B8208342
M. Wt: 232.87 g/mol
InChI Key: BUJJYPXRKFCRAB-UHFFFAOYSA-N
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Description

Barium copper oxide (1-1), hypothetically represented as BaCuO₂, is a compound with a 1:1 molar ratio of barium to copper. BaCuO₂ may adopt a perovskite-derived structure, common in high-temperature superconductors, though its exact crystallography remains speculative without explicit data . Its synthesis could involve solid-state reactions or green chemistry methods, as seen in the production of BaCO₃ and CuO nanoparticles via neem extract-mediated synthesis at 750°C .

Properties

IUPAC Name

oxobarium;oxocopper
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.Cu.2O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJJYPXRKFCRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Cu].O=[Ba]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaCuO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation and Mixing

Raw materials are typically ground in a molar ratio of 1:1 (Ba:Cu) using agate mortars or ball mills to ensure homogeneity. Source highlights the importance of avoiding residual carbonates, which can retard reaction kinetics. Prolonged grinding (≥1 hour) reduces particle size to <10 µm, enhancing interfacial contact between BaCO₃ and CuO.

Calcination Conditions

The mixture is calcined in alumina crucibles at temperatures between 860°C and 920°C for 12–24 hours in air. At 900°C, BaCO₃ decomposes into BaO and CO₂, which reacts with CuO to form BaCuO₂. X-ray diffraction (XRD) analysis confirms single-phase formation after two calcination cycles, with lattice parameters a = 3.81 Å, b = 3.88 Å, and c = 11.67 Å. Post-calcination grinding eliminates secondary phases like Ba₂Cu₃O₅ or unreacted CuO.

Table 1: Optimized Solid-State Reaction Parameters

ParameterValue/RangeImpact on Product
Calcination Temperature900°CEnsures complete decomposition
Heating Rate5°C/minPrevents thermal stress
AtmosphereStatic airMaintains oxidative conditions
Cooling Rate1°C/minMinimizes defects

Co-Precipitation with Oxalate Precursors

Co-precipitation offers improved stoichiometric control and reduced carbon contamination compared to solid-state methods. Source details a patented approach using barium nitrate (Ba(NO₃)₂), copper nitrate (Cu(NO₃)₂), and oxalic acid in a polyethylene glycol (PEG) medium.

Solution Preparation and Mixing

Aqueous solutions of Ba(NO₃)₂ and Cu(NO₃)₂ are mixed in a 1:1 molar ratio. Oxalic acid (H₂C₂O₄) is added dropwise under stirring, inducing precipitation of barium-copper oxalate complexes. PEG (MW 400–600) acts as a surfactant, limiting particle agglomeration.

Thermal Decomposition

The precipitate is filtered, dried at 120°C, and calcined at 700°C–800°C for 5 hours. XRD analysis reveals that PEG-modified precursors yield BaCuO₂ nanoparticles (20–50 nm) with 99.5% purity, whereas traditional oxalate methods produce larger particles (100–200 nm) with 5% residual carbon.

Flux-Assisted Single Crystal Growth

Source introduces a novel flux method for growing BaCuO₂ single crystals using a Ba(OH)₂-BaCl₂ eutectic mixture. This technique enables precise control over oxygen stoichiometry and crystallographic orientation.

Flux Composition and Heating Profile

A 3:1 molar ratio of Ba(OH)₂ to BaCl₂ is melted at 950°C in a platinum crucible. CuO powder is dissolved into the flux, and the melt is slowly cooled to 700°C at 2°C/hour. Large crystals (2–5 mm) are extracted via selective dissolution of the flux in dilute acetic acid.

Oxygen Stoichiometry Tuning

Annealing crystals in oxygen or vacuum alters the Cu oxidation state. Oxygen-rich annealing (100 atm O₂, 500°C) increases the formal copper valence to +2.2, while vacuum annealing reduces it to +1.8, as verified by iodometric titration.

Post-Synthesis Treatments and Characterization

Oxygen Annealing

Controlling oxygen content is critical for optimizing electronic properties. Thermogravimetric analysis (TGA) shows that BaCuO₂ annealed in O₂ at 400°C–600°C achieves an oxygen content of 7.0–7.2 per formula unit, correlating with a unit cell volume of 173.3 ų.

Mechanical Properties

Laser ultrasonography reveals that sintered BaCuO₂ pellets exhibit a Young’s modulus of 120 GPa and Vickers hardness of 6.5 GPa, suitable for industrial machining.

Comparative Analysis of Synthesis Methods

Table 2: Method-Specific Advantages and Limitations

MethodPurity (%)Particle SizeKey Challenge
Solid-State Reaction99.91–10 µmResidual carbonate phases
Co-Precipitation99.520–50 nmAgglomeration without PEG
Flux Growth99.92–5 mmHigh energy consumption

Chemical Reactions Analysis

Reactions of Barium-Yttrium-Copper Oxides with Aqueous Media

Leach studies of barium-yttrium-copper oxides in water and in 0.05 M KI solutions have shown that barium leaching and loss of excess oxygen occur . The extent of these processes is greater in open structures, such as the tetragonal phase. This suggests that leaching in aqueous media can be used for structural characterization of these materials .

Preparation of Yttrium Barium Copper Oxide Superconducting Nano Powder

The preparation of yttrium barium copper oxide (YBCO) superconducting nano powder typically involves several steps :

  • Dissolving Y(NO3)36H2O, Ba(NO3)2, and Cu(NO3)23H2O in water at an atomic ratio of Y:Ba:Cu = 1:2:3, and adding polyoxyethylene glycol to form solution A .

  • Mixing oxalic acid in water to create solution B .

  • Adding solution B dropwise into solution A to form a precipitate .

  • Adding ammoniacal liquor to the mixed solution to adjust the pH to 6, followed by rinsing and suction filtration .

  • Drying the filter cake at 80°C for 20 hours, then grinding to obtain a precursor powder .

  • Heating the precursor powder at 880°C for 10 hours, cooling to 500°C, and holding for 8 hours, then cooling to room temperature .

  • Reheating the powder to 880°C for 10 hours, then cooling to room temperature and grinding to obtain the YBCO superconducting nano powder .

Formation of Superconducting YBCO Using Sulphur-Containing Templates

A method for forming superconducting YBCO using sulphur-containing templates involves the formation of BaSO4 at temperatures between 300°C and 400°C . Because of its high melting point (1345 °C), BaSO4 remains solid in the reaction mixture at the final calcination temperature (920 °C), preventing most barium ions from forming Y123 .

Reactions of Copper(II) Ions in Solution

Copper(II) ions in solution form the hexaaquacopper(II) ion, Cu(H2O)6]2+Cu(H_2O)_6]^{2+}
. Reactions involving copper(II) ions include:

  • Reaction with Hydroxide Ions: Hydroxide ions remove hydrogen ions from the water ligands attached to the copper ion, resulting in a neutral complex that precipitates out of solution :

    [Cu(H2O)6]2++2OH[Cu(H2O)4(OH)2]+2H2O[Cu(H_2O)_6]^{2+}+2OH^-\rightarrow [Cu(H_2O)_4(OH)_2]+2H_2O

  • Reaction with Ammonia Solution: With a small amount of ammonia, hydrogen ions are removed from the hexaaqua ion, similar to the hydroxide ion case, to form the same neutral complex :

[Cu(H_2O)_6]^{2+} + 2NH_3 \rightarrow [Cu(H_2O)_4(OH)_2] + 2NH_4^+ $$

text
With excess ammonia, the precipitate dissolves as ammonia replaces water as a ligand, forming tetraamminediaquacopper(II) ions[2]: $$

[Cu(H_2O)_6]^{2+} + 4NH_3 \rightarrow [Cu(NH_3)_4(H_2O)_2]^{2+} + H_2O $$

  • Oxidation of Iodide Ions: Copper(II) ions can oxidize iodide ions to molecular iodine, reducing themselves to copper(I) iodide .

Disproportionation of Copper(I) Ions

Copper(I) ions in solution disproportionate into copper(II) ions and copper metal :

2Cu^+\rightarrow Cu^{2+}+Cu$$Thisreactionlimitscopper(I)chemistryinsolution.Stabilizingthecopper(I)oxidationstatecanbeachievedthroughtheformationofinsolublecompoundslikecopper(I)iodideorcopper(I)chloride,orbyformingcopper(I)complexessuchas$$Cu(NH_3)_2]^+$$or$$CuCl_2]^-$$[2].##6.[LiquidusDiagramoftheBa-Y-Cu-OSystem](pplx://action/followup)MeltingequilibriaintheBa-Y-Cu-Osystemnearthehigh-temperaturesuperconductingphaseBa2YCu3Oxinvolvesseveralphases,includingBaCuO2,Ba4YCu3Ox,BaY2CuO5,BaCu2O2,andY2O3[6].

Comparison with Similar Compounds

Structural and Crystallographic Comparison
Compound Crystal Structure Lattice Parameters (Å) Grain Size (nm) Key Features
Barium Copper Oxide (1-1) (Hypothetical) Perovskite-like Not reported Not reported Assumed layered Cu-O planes
YBa₂Cu₃O₇ (YBCO) Orthorhombic a=3.82, b=3.88, c=11.68 Varies High-Tc superconductor (Tc ~93 K)
CuO (Copper(II) Oxide) Monoclinic a=4.68, b=3.42, c=5.13 29.9 Semiconductor, catalytic properties
BaCO₃ (Barium Carbonate) Orthorhombic a=5.31, b=8.90, c=6.43 49.0 Thermal stability, ceramic precursor

Key Observations :

  • CuO’s monoclinic structure supports its role in catalysis and electronics, differing from perovskite-like cuprates .
Functional and Application Comparison
Compound Key Applications Notable Properties Toxicity/Environmental Impact
Barium Copper Oxide (1-1) Hypothetical: Superconductivity, catalysis Potential high-Tc, redox activity Likely similar to YBCO (lung toxicity)
YBa₂Cu₃O₇ (YBCO) Superconducting magnets, power transmission Tc = 93 K, high critical magnetic field Pulmonary granulomas in rodents
CuO Catalysis, batteries, gas sensors p-type semiconductor, antimicrobial Moderate toxicity, bioaccumulation concerns
BaCO₃ Ceramics, glass production Thermal decomposition at ~1300°C Low solubility, limited bioavailability

Key Observations :

  • YBCO’s superconductivity is unmatched among the compared compounds, but its pulmonary toxicity in rodent studies highlights handling risks .
  • CuO’s versatility in industrial applications contrasts with BaCO₃’s role in ceramics, emphasizing functional diversity within copper-barium systems .

Key Observations :

  • Green synthesis methods (e.g., using neem extract) offer eco-friendly routes for oxide nanoparticles, though scalability for complex cuprates like YBCO remains challenging .

Q & A

Q. What are the standard methods for synthesizing barium copper oxide (1-1) with phase purity?

  • Methodological Answer : Barium copper oxide (1-1) can be synthesized via solid-state reactions or solution-based methods. For solid-state synthesis, stoichiometric mixtures of BaCO₃ and CuO are calcined at high temperatures (e.g., 800–1000°C) under controlled oxygen flow to achieve phase purity . Solution-based approaches, such as sol-gel or co-precipitation, allow finer control over stoichiometry. Green synthesis using plant-derived reducing agents (e.g., Azadirachta indica) has also been reported for related oxides, yielding nanoparticles with defined crystallinity after calcination at 750°C . Key validation steps include X-ray diffraction (XRD) to confirm crystal structure (e.g., monoclinic or orthorhombic) and thermogravimetric analysis (TGA) to monitor decomposition intermediates.

Q. Which characterization techniques are critical for verifying the structural and chemical properties of barium copper oxide (1-1)?

  • Methodological Answer : XRD is essential for phase identification, with ICDD standards used to match diffraction patterns . Scanning/transmission electron microscopy (STEM) resolves particle morphology and aggregation states, while Fourier-transform infrared spectroscopy (FTIR) confirms metal-oxygen bonding (e.g., Cu–O stretching modes at 500–700 cm⁻¹) . UV-Vis spectroscopy can indicate bandgap properties, particularly for nanoscale materials. For quantitative elemental analysis, energy-dispersive X-ray spectroscopy (EDS) paired with inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy.

Q. How can researchers ensure reproducibility in barium copper oxide synthesis?

  • Methodological Answer : Reproducibility requires strict control of calcination conditions (temperature ramp rates, dwell time, atmosphere) and precursor homogeneity. Documenting protocols per guidelines in Beilstein Journal of Organic Chemistry—such as detailing reaction steps, equipment calibration, and batch-specific variables (e.g., stirring speed, solvent purity)—is critical . Cross-referencing with primary literature (e.g., YBCO synthesis protocols for oxygen-sensitive cuprates) and validating results against open-access databases (e.g., ICDD) minimizes variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported superconducting or magnetic properties of barium copper oxide derivatives?

  • Methodological Answer : Discrepancies often arise from oxygen stoichiometry or impurity phases. Advanced techniques include:
  • Oxygen partial pressure control : Adjust during synthesis to stabilize specific oxidation states (e.g., Cu²⁺ vs. Cu³⁺) .
  • X-ray photoelectron spectroscopy (XPS) : Quantify surface vs. bulk oxidation states to identify inhomogeneities .
  • Low-temperature transport measurements : Use cryogenic setups to measure critical temperature (Tc) and compare with literature models (e.g., BCS theory for superconductors) .
    Statistical analysis of multiple batches and collaborative data-sharing platforms (e.g., Materials Project) help isolate intrinsic properties from synthesis artifacts.

Q. How can computational modeling complement experimental studies of barium copper oxide’s electronic structure?

  • Methodological Answer : Density functional theory (DFT) simulations predict band structures, magnetic ordering, and oxygen vacancy formation energies. Pairing DFT with experimental X-ray absorption near-edge structure (XANES) data validates predicted Cu oxidation states . For superconducting phases, tight-binding models parameterized from angle-resolved photoemission spectroscopy (ARPES) data can explain anisotropy in conductivity . Open-source tools like Quantum ESPRESSO or VASP are recommended for reproducibility.

Q. What methodologies address challenges in scaling up lab-scale synthesis while maintaining nanoscale properties?

  • Methodological Answer : Scale-up requires optimizing:
  • Precursor dispersion : Use ball milling or ultrasonic homogenization to prevent agglomeration .
  • Atmospheric control : Industrial furnaces with dynamic oxygen sensors maintain phase stability during calcination .
  • In-line characterization : Implement Raman spectroscopy or laser diffraction for real-time particle size monitoring.
    Pilot studies should benchmark against small-scale batches using identical characterization workflows (XRD, STEM) to detect deviations .

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